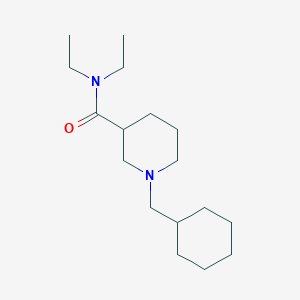
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, also known as Fasudil, is a potent inhibitor of Rho-kinase and has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects primarily through inhibition of Rho-kinase, a key regulator of cytoskeletal dynamics and cellular motility. By inhibiting Rho-kinase, 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline can reduce smooth muscle contraction, increase vasodilation, and improve blood flow in various organs.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, including reducing vascular tone and blood pressure, improving endothelial function, reducing inflammation, and promoting neuroprotection. It has also been shown to have anti-fibrotic effects in various organs, including the heart and lungs.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, including its potency, specificity, and well-characterized pharmacokinetics. However, it also has limitations, including its relatively short half-life and the need for careful dosing and monitoring due to its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, including investigating its potential therapeutic applications in additional diseases, such as liver fibrosis and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to develop more effective formulations with improved pharmacokinetics. Finally, studies are needed to investigate potential drug-drug interactions and long-term safety in humans.
Conclusion:
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline is a potent inhibitor of Rho-kinase with potential therapeutic applications in various diseases. Its mechanism of action involves reducing smooth muscle contraction, increasing vasodilation, and improving blood flow in various organs. 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, but also has limitations that must be carefully considered. Future research directions include investigating its potential therapeutic applications in additional diseases, elucidating its mechanisms of action, and developing more effective formulations.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cerebral vasospasm, pulmonary hypertension, and cardiovascular diseases. It has also been investigated for its neuroprotective effects in stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-methyl-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16(11-17-7-5-4-6-8-17)14-22-10-9-18-12-20(23-2)21(24-3)13-19(18)15-22/h4-8,11-13H,9-10,14-15H2,1-3H3/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGKIFUGSIPQP-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




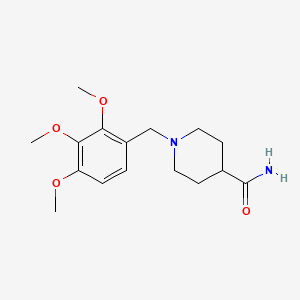
![{1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinyl}methanol](/img/structure/B3851530.png)
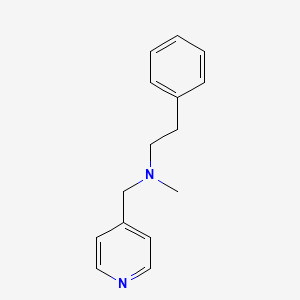
![6-chloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851545.png)

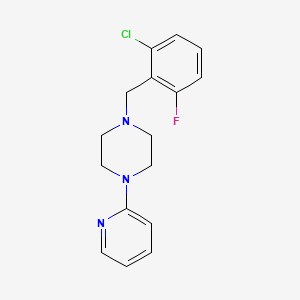

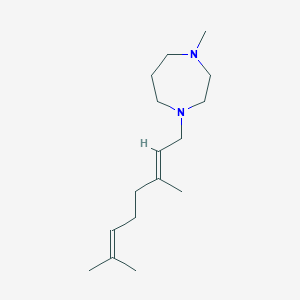
![N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B3851586.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B3851606.png)
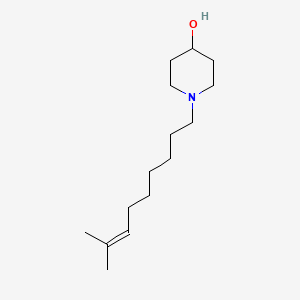
![(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3851616.png)
